

4,5-Dimethylthiazole-2-thiol CAS number 5351-51-9

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Compound of Interest

Compound Name: 4,5-Dimethylthiazole-2-thiol

Cat. No.: B372266

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An In-depth Technical Guide to **4,5-Dimethylthiazole-2-thiol** (CAS 5351-51-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4,5-Dimethylthiazole-2-thiol**, a versatile heterocyclic compound. Moving beyond a simple data sheet, this document delves into its fundamental properties, spectroscopic signature, practical applications, and key experimental considerations to empower researchers in its effective utilization.

Core Molecular Profile

4,5-Dimethylthiazole-2-thiol, also known by synonyms such as 4,5-Dimethyl-2(3H)-thiazolethione, is a sulfur- and nitrogen-containing heterocyclic molecule.^{[1][2]} The core of this compound is the thiazole ring, a five-membered aromatic ring that is a critical structural motif in numerous biologically active compounds and pharmaceuticals.^{[3][4][5]} Its structure is characterized by methyl groups at the 4 and 5 positions and a thiol group at the 2 position, which can exist in a tautomeric equilibrium with its thione form.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is the foundation of its application in research. Key data for **4,5-Dimethylthiazole-2-thiol** are summarized below.

Property	Value	Source(s)
CAS Number	5351-51-9	[1] [6] [7] [8]
Molecular Formula	C ₅ H ₇ NS ₂	[1] [2] [6] [9] [10]
Molecular Weight	145.25 g/mol	[2] [6] [9] [10] [11]
Melting Point	161-163 °C	[2]
Boiling Point	173-176 °C at 6 Torr	[2]
EINECS	226-327-0	[1] [6] [12]
Purity	Typically ≥97%	[6] [13]

Thiol-Thione Tautomerism

A critical feature of 2-mercaptothiazoles is their existence as an equilibrium mixture of two tautomeric forms: the thiol and the thione. In the solid state and in most solutions, the thione form is generally predominant. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.

Caption: Thiol-Thione Tautomerism of the title compound.

Spectroscopic Characterization: An Analytical Fingerprint

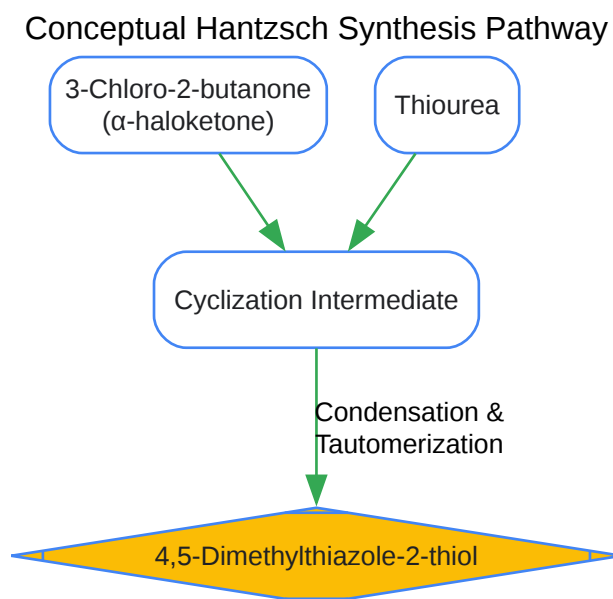
Accurate structural confirmation is paramount. The following outlines the expected spectroscopic data for **4,5-Dimethylthiazole-2-thiol**, which serve as its analytical fingerprint. Raw spectral data can often be found in chemical databases.[\[14\]](#)

Technique	Key Features and Interpretation
^1H NMR	<ul style="list-style-type: none">- Two Singlets (Aliphatic Region): Expect two distinct signals corresponding to the two methyl groups (C4-CH_3 and C5-CH_3). Their chemical shifts will be in the typical alkyl range.- Broad Singlet (Downfield): A broad, exchangeable proton signal for the N-H (thione form) or S-H (thiol form) proton. Its chemical shift can vary significantly with solvent and concentration.
^{13}C NMR	<ul style="list-style-type: none">- Two Aliphatic Carbons: Signals for the two methyl carbons.- Two Olefinic/Aromatic Carbons: Signals for the C4 and C5 carbons of the thiazole ring.- One Thione/Thiol Carbon: A distinct downfield signal for the C2 carbon, which is highly deshielded due to its attachment to two heteroatoms.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A broad absorption band around $3100\text{-}3400\text{ cm}^{-1}$ if the thione form is present.- C=S Stretch: A strong absorption in the $1020\text{-}1250\text{ cm}^{-1}$ region, characteristic of the thione group.- C=N Stretch: An absorption band around $1500\text{-}1600\text{ cm}^{-1}$.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion Peak (M^+): A prominent peak at m/z corresponding to the molecular weight (145.25). The isotopic pattern will reflect the presence of two sulfur atoms.

Synthesis and Chemical Reactivity

General Synthesis

Thiazole derivatives are most classically synthesized via the Hantzsch Thiazole Synthesis. This method involves the condensation of an α -haloketone with a thioamide. For **4,5-Dimethylthiazole-2-thiol**, the conceptual precursors would be 3-chloro-2-butanone and thiourea.



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Caption: General Hantzsch synthesis route for thiazoles.

Reactivity Profile

The reactivity of **4,5-Dimethylthiazole-2-thiol** is governed by two main features: the nucleophilic thiol/thione group and the aromatic thiazole ring.

- **S-Alkylation/Acylation:** The sulfur atom is a potent nucleophile, readily undergoing reactions with electrophiles like alkyl halides and acyl chlorides. This makes the compound an excellent building block for introducing the dimethylthiazole moiety into larger molecules.
- **Electrophilic Aromatic Substitution:** While the thiazole ring is aromatic, it is electron-rich and can undergo electrophilic substitution. However, the reactivity is often directed by the existing substituents.
- **Coordination Chemistry:** The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions. This property is relevant in materials science and catalysis.^[15]

Applications in Research and Development

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.^{[3][4]} This makes its derivatives, including **4,5-Dimethylthiazole-2-thiol**,

valuable starting points for drug discovery programs.

- **Medicinal Chemistry Scaffold:** Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-tubercular properties.[\[3\]](#)[\[5\]](#)[\[16\]](#) **4,5-Dimethylthiazole-2-thiol** serves as a key intermediate for synthesizing more complex derivatives for screening.
- **Corrosion Inhibition:** Organic compounds containing nitrogen and sulfur atoms are effective corrosion inhibitors for metals.[\[17\]](#) Thiazole derivatives, in particular, have been studied for their ability to adsorb onto metal surfaces and protect them from acidic environments.[\[18\]](#)[\[19\]](#)
- **Material Science:** The compound's structure lends itself to applications in the synthesis of dyes and as a component in polymers or functional materials.

Mandatory Experimental Protocols &

Considerations

Safety, Handling, and Storage

Trustworthiness in research begins with safety. This compound must be handled with appropriate precautions as outlined in its Safety Data Sheet (SDS).

Hazard Type	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][20]

Handling & Storage:

- Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][21] Keep away from strong oxidizing agents.[22]

Critical Consideration: Interference with MTT Cell Viability Assays

A crucial insight for researchers in biology and drug screening is the structural similarity of the thiazole ring in this compound to the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a widely used reagent for measuring cell viability.[23][24][25]

The Problem: The MTT assay relies on the reduction of the yellow tetrazolium salt to a purple formazan product by metabolically active cells. However, compounds containing free thiol (-SH) groups can directly reduce MTT in a cell-free environment, leading to a false-positive signal (i.e., an apparent increase in cell viability or a decrease in cytotoxicity).^{[26][27][28]} This chemical interference can confound experimental results and lead to erroneous conclusions.

Self-Validating Protocol: Testing for MTT Interference Before screening any thiol-containing compound with an MTT assay, its potential for direct chemical reduction must be assessed.

Objective: To determine if **4,5-Dimethylthiazole-2-thiol** directly reduces MTT in the absence of cells.

Methodology:

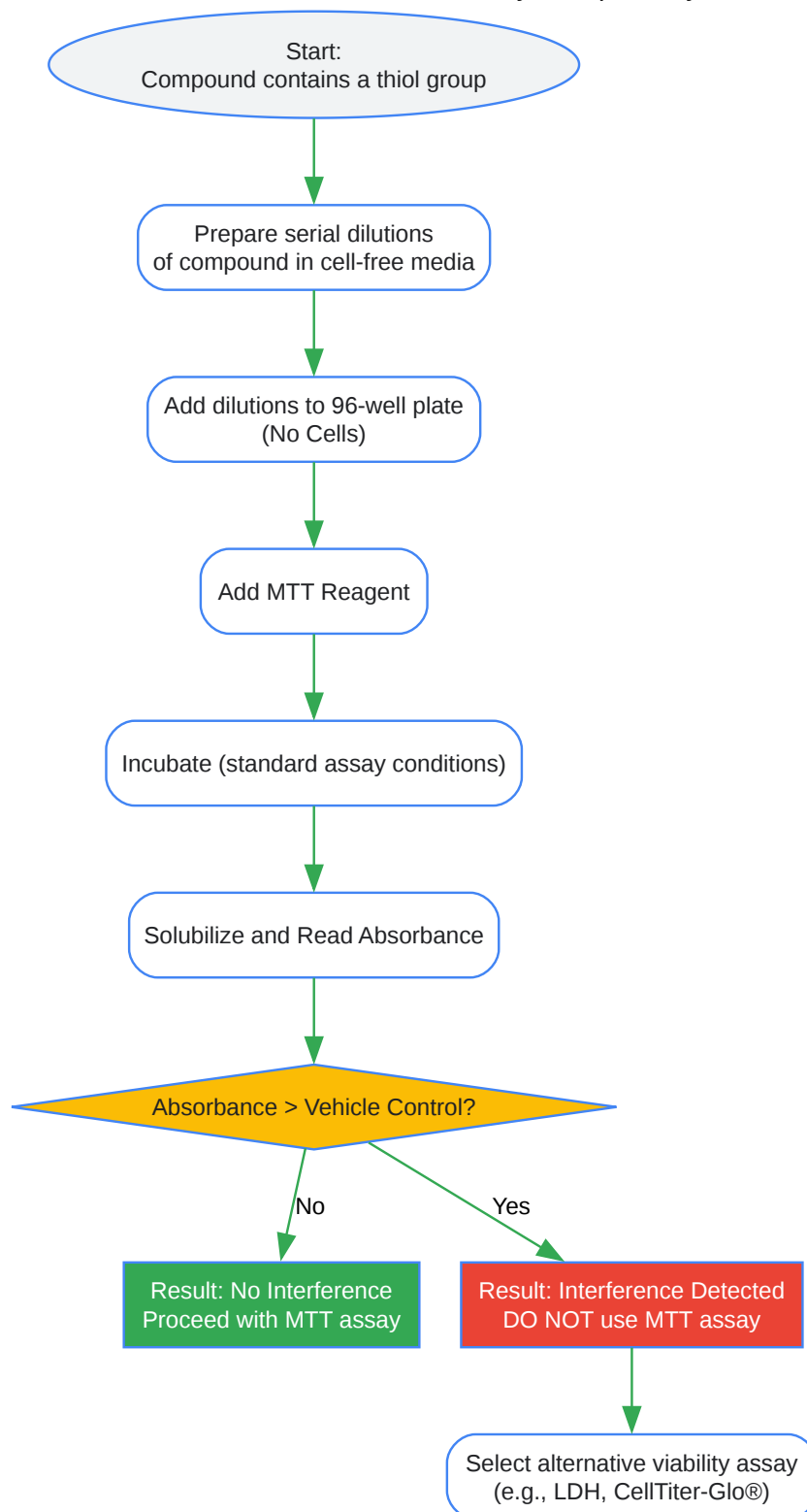
- Prepare Compound Solutions: Serially dilute **4,5-Dimethylthiazole-2-thiol** in the same culture medium (e.g., DMEM) to be used in the cell-based experiment. Include a vehicle control (e.g., DMSO in medium).
- Plate Setup: In a 96-well plate, add 100 µL of each compound dilution to several wells. Crucially, these wells will not contain any cells. Also include "medium only" control wells.
- Add MTT Reagent: Add 10 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.
- Incubate: Incubate the plate under the same conditions as the cell-based assay (e.g., 2-4 hours at 37°C).
- Observe & Solubilize: Visually inspect the wells for the formation of purple formazan. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to all wells and mix thoroughly.
- Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Interpreting the Results:

- No Interference: If the absorbance in the wells containing the compound is the same as the vehicle control, no direct reduction is occurring.

- **Interference Detected:** If the absorbance increases in a dose-dependent manner with the compound concentration, the compound is directly reducing MTT. This indicates the MTT assay is not a suitable endpoint for this compound, and an alternative viability assay (e.g., CellTiter-Glo®, crystal violet, or LDH assay) should be used.

Workflow to Validate MTT Assay Compatibility



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Caption: A self-validating workflow to test for thiol interference in MTT assays.

Conclusion

4,5-Dimethylthiazole-2-thiol (CAS 5351-51-9) is more than a simple chemical reagent; it is a versatile building block with significant potential in medicinal chemistry, materials science, and industrial applications. Its utility is rooted in the privileged thiazole scaffold and the reactive thiol group. However, for researchers, particularly in the biological sciences, a deep understanding of its properties—including its potential to interfere with common assays like MTT—is non-negotiable for maintaining scientific integrity. By following rigorous safety protocols and employing self-validating experimental designs, scientists can fully and accurately harness the capabilities of this valuable compound.

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